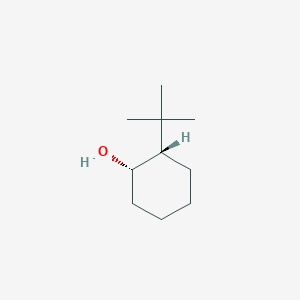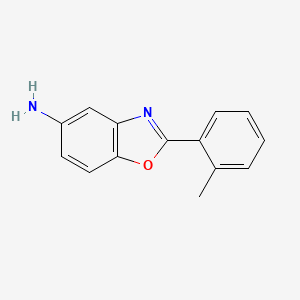
Aziridine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, hydrochloride is a polymer derived from aziridine, a three-membered heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine, hydrochloride can be synthesized through the polymerization of aziridine monomers. The polymerization process can be initiated by various methods, including cationic and anionic ring-opening polymerization. Common initiators for these polymerizations include methyl triflate, perchloric acid, boron trifluoride etherate, dimethyl sulfate, and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of aziridine, homopolymer, hydrochloride typically involves the use of large-scale polymerization reactors. The reaction conditions are carefully controlled to ensure the desired molecular weight and polymer structure. The polymerization process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions
Aziridine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated polymers, while substitution reactions can introduce various functional groups into the polymer chain .
Scientific Research Applications
Aziridine, hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polyamines and other polymers.
Biology: Employed in the development of antibacterial and antimicrobial coatings.
Medicine: Investigated for its potential use in non-viral gene transfection and drug delivery systems.
Industry: Utilized in the production of materials for CO2 adsorption, chelation, and materials templating.
Mechanism of Action
The mechanism of action of aziridine, homopolymer, hydrochloride involves the nucleophilic addition of a tertiary amine within the polymer to an aziridinium ion, resulting in the formation of an unreactive quaternary amine. This reaction pathway is crucial for the polymer’s stability and functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
Azetidine, homopolymer, hydrochloride: Similar in structure and polymerization chemistry to aziridine, homopolymer, hydrochloride.
Ethyleneimine, homopolymer, hydrochloride: Another nitrogen-containing polymer with comparable properties.
Uniqueness
Aziridine, hydrochloride is unique due to its ability to form highly stable and functional polymers through ring-opening polymerization. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
26338-45-4 |
|---|---|
Molecular Formula |
C2H6ClN |
Molecular Weight |
79.53 g/mol |
IUPAC Name |
aziridine;hydrochloride |
InChI |
InChI=1S/C2H5N.ClH/c1-2-3-1;/h3H,1-2H2;1H |
InChI Key |
JXHSZQZCKLNUGB-UHFFFAOYSA-N |
SMILES |
C1CN1.Cl |
Canonical SMILES |
C1CN1.Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)




![Nicotinic acid,[carboxyl-14C]](/img/structure/B1618350.png)

![(2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]-2-propenoic acid](/img/structure/B1618352.png)
![2-Benzo[1,3]dioxol-5-yl-indolizine](/img/structure/B1618354.png)
![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)
